(2R)-5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-4H-chromen-4-one

Description

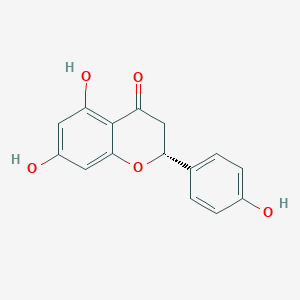

(2R)-5,7-Dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-4H-chromen-4-one (commonly referred to as (2R)-naringenin) is a flavanone, a subclass of flavonoids characterized by a saturated heterocyclic C-ring. Its molecular formula is C₁₅H₁₂O₅, with hydroxyl groups at positions 5, 7 (on the A-ring), and 4′ (on the B-ring) (Figure 1). This enantiomer is less commonly studied than its (2S)-counterpart, which is widely distributed in citrus fruits, tomatoes, and cocoa .

Propriétés

IUPAC Name |

(2R)-5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O5/c16-9-3-1-8(2-4-9)13-7-12(19)15-11(18)5-10(17)6-14(15)20-13/h1-6,13,16-18H,7H2/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTVWIRXFELQLPI-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](OC2=CC(=CC(=C2C1=O)O)O)C3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Hydrochloric Acid-Mediated Hydrolysis

The most widely documented method for naringenin synthesis involves hydrochloric acid (HCl)-catalyzed hydrolysis of naringin. As detailed in Patent CN103467428A, this process begins by mixing naringin with a 4.5–5.5% (w/v) HCl solution at a solid-to-liquid ratio of 1:100 g/mL. Hydrolysis occurs at 95 ± 5°C for 1 hour, followed by rapid cooling to room temperature. The resultant solids are washed to neutrality, yielding a wet crude product with 25–35% moisture content.

Post-hydrolysis purification involves sequential treatments with 30% (w/v) acetic acid to remove residual sugars and phenolic impurities. The crude product is then dissolved in 95% ethanol and passed through a neutral alumina chromatography column to adsorb polar contaminants. Activated carbon decolorization (10% w/v) is applied twice to eliminate pigments, followed by concentration and crystallization with distilled water. Recrystallization in 95% ethanol achieves a final purity exceeding 99%.

Key Parameters:

Organic Acid-Catalyzed Hydrolysis

Alternative methods employ organic acids such as citric, fumaric, tartaric, or oxysuccinic acid to mitigate corrosion risks associated with HCl. Patent CN104829579A outlines a protocol using 0.5–4.5 mol/L organic acid solutions at 80–140°C for 0.5–5 hours. For instance, citric acid (1.5–3.5 mol/L) at 90–130°C for 1–4 hours yields crude naringenin with 87–92% purity.

Post-hydrolysis, the crude product is stirred in 50–90% ethanol with 2–10% (w/v) activated carbon at 60–95°C for 30–60 minutes. Filtration and crystallization yield naringenin with ≥98% purity. This method reduces environmental impact and equipment corrosion but requires longer reaction times compared to HCl.

Comparative Performance of Organic Acids:

| Acid | Optimal Concentration (mol/L) | Temperature (°C) | Crude Purity (%) |

|---|---|---|---|

| Citric | 1.5–3.5 | 90–130 | 87–92 |

| Fumaric | 1.0–3.0 | 90–130 | 84–91 |

| Tartaric | 1.0–3.0 | 90–130 | 83–90 |

| Oxysuccinic | 2.0–4.0 | 90–130 | 85–89 |

Purification Strategies

Chromatographic Techniques

Neutral alumina chromatography is critical for removing glycosidic byproducts. In HCl-based methods, ethanol-dissolved crude naringenin is eluted through a neutral alumina column, which adsorbs 70–80% of residual naringin and mono-saccharides. Ethanol washing (40–100 mL per 10 g alumina) recovers 95% of bound naringenin.

Recrystallization Optimization

Recrystallization in 95% ethanol and distilled water (1:1 v/v) at 5°C for 24 hours enhances crystal homogeneity. Patent CN103467428A reports that a single recrystallization increases purity from 85% to 99.9%, while doubling yield from 13% to 26%.

Yield and Purity Trade-offs

Hydrochloric Acid vs. Organic Acids

| Parameter | HCl Method | Citric Acid Method |

|---|---|---|

| Reaction Time | 1 hour | 1–4 hours |

| Temperature | 95 ± 5°C | 90–130°C |

| Crude Purity | 85–90% | 87–92% |

| Final Purity | >99% | ≥98% |

| Yield | 26–26.9% | 22–25% |

HCl hydrolysis offers superior yield and purity but requires corrosion-resistant equipment. Organic acids, while milder, necessitate additional purification steps to achieve comparable quality.

Scalability and Industrial Feasibility

Energy Consumption

HCl-mediated processes require rapid cooling (room temperature within 30 minutes), consuming 15–20% more energy than organic acid methods. However, shorter reaction times offset this disadvantage in large-scale production.

Solvent Recovery

Ethanol recovery rates exceed 90% in both methods via vacuum distillation. Neutral alumina columns retain 5–8% of ethanol per cycle, necessitating periodic solvent replenishment.

Emerging Techniques and Innovations

Enzymatic Hydrolysis

Though not covered in the cited patents, enzymatic hydrolysis using α-L-rhamnosidase and β-D-glucosidase is noted in literature. While avoiding acidic conditions, this method suffers from high enzyme costs (≥$500/L) and prolonged reaction times (24–72 hours), limiting industrial adoption.

Microwave-Assisted Synthesis

Preliminary studies suggest microwave irradiation at 100°C reduces HCl hydrolysis time to 20 minutes, but product degradation above 110°C remains a challenge.

Analyse Des Réactions Chimiques

Types of Reactions: (2R)-5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-4H-chromen-4-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.

Reduction: The compound can be reduced to form dihydro derivatives.

Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine or triethylamine.

Major Products:

Oxidation: Quinones or hydroxylated derivatives.

Reduction: Dihydro derivatives with reduced chromen-4-one ring.

Substitution: Ethers or esters depending on the substituent introduced.

Applications De Recherche Scientifique

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: In biological research, (2R)-5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-4H-chromen-4-one is studied for its antioxidant properties. It scavenges free radicals and protects cells from oxidative stress.

Medicine: The compound has potential therapeutic applications due to its anti-inflammatory, anticancer, and antimicrobial activities. It is being investigated for its role in preventing and treating various diseases.

Industry: In the industrial sector, the compound is used in the formulation of cosmetics and skincare products due to its antioxidant and anti-inflammatory properties.

Mécanisme D'action

The mechanism of action of (2R)-5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-4H-chromen-4-one involves its interaction with various molecular targets. The hydroxyl groups enable it to scavenge free radicals, thereby reducing oxidative stress. It also modulates signaling pathways involved in inflammation and cell proliferation. The compound inhibits enzymes like cyclooxygenase and lipoxygenase, reducing the production of pro-inflammatory mediators.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

Table 1: Structural and Functional Comparison

*Analogues from Al hdeethe and Al-Jumaili (2021): 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy and 5,8-dihydroxy derivatives exhibit potent antitumor docking scores .

Key Structural Insights:

- Hydroxyl Positioning : The 5,8-dihydroxy analog shows higher antitumor activity than (2R)-naringenin, likely due to increased hydrogen bonding with target proteins .

- Methyl/Fluorine Substituents : Poriol’s 6-methyl group increases lipophilicity, while fluorination improves metabolic stability, suggesting tailored pharmacokinetics .

Pharmacological and Molecular Docking Comparisons

Table 2: Bioactivity and Docking Scores

- Antitumor Efficacy : The 5,8-dihydroxy and 2-(3,4-dihydroxyphenyl) analogs outperform (2R)-naringenin in docking studies, likely due to additional hydroxyl groups enhancing target interactions .

- SOCS3 Induction : Apigenin and (2R)-naringenin both activate SOCS3, but apigenin’s unsaturated C-ring may improve nuclear translocation efficiency .

Pharmacokinetic and Bioavailability Differences

- Glycosylation : Derivatives like vitexin (apigenin-8-C-glucoside) exhibit reduced bioavailability but increased water solubility compared to aglycones .

- Metabolism : (2R)-naringenin undergoes rapid glucuronidation and sulfation, while fluorinated analogs resist hepatic degradation, prolonging half-life .

Activité Biologique

(2R)-5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-4H-chromen-4-one, commonly known as naringenin , is a flavonoid with significant biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

- Molecular Formula : C₁₅H₁₂O₅

- Molecular Weight : 272.25 g/mol

- CAS Number : 17654-19-2

- SMILES : C1C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC=C(C=C3)O

Biological Activities

Naringenin exhibits a wide range of biological activities, including:

- Antioxidant Activity : Naringenin has been shown to scavenge free radicals and reduce oxidative stress in various models. This property is attributed to its ability to donate hydrogen atoms and stabilize free radicals.

- Anti-inflammatory Effects : Studies indicate that naringenin can inhibit pro-inflammatory cytokines and enzymes such as COX-2 and iNOS, contributing to its anti-inflammatory properties. This is particularly relevant in conditions like arthritis and cardiovascular diseases.

- Anticancer Potential : Research has demonstrated that naringenin can induce apoptosis in cancer cells through various pathways, including the modulation of the PI3K/Akt/mTOR signaling pathway. It has shown efficacy against breast, prostate, and colon cancer cell lines.

- Cardiovascular Benefits : Naringenin may improve lipid profiles by reducing LDL cholesterol and triglycerides while increasing HDL cholesterol. It also exhibits vasodilatory effects, enhancing blood flow.

The biological activities of naringenin are mediated through several mechanisms:

-

Antioxidant Mechanism :

- Naringenin enhances the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

- It reduces lipid peroxidation and protects cellular components from oxidative damage.

-

Anti-inflammatory Mechanism :

- Inhibition of NF-kB signaling pathway prevents the transcription of pro-inflammatory genes.

- Suppression of MAPK pathways reduces the production of inflammatory mediators.

-

Anticancer Mechanism :

- Induces cell cycle arrest at the G1 phase and promotes apoptosis via caspase activation.

- Modulates signaling pathways involved in cell survival and proliferation.

Pharmacokinetics

Naringenin exhibits favorable pharmacokinetic properties:

- Absorption : High oral bioavailability with significant intestinal absorption.

- Distribution : Lipophilic nature allows it to cross cellular membranes easily.

- Metabolism : Primarily metabolized in the liver via phase II reactions (glucuronidation).

Case Studies

A selection of case studies highlights the potential therapeutic applications of naringenin:

-

Diabetes Management :

- A study published in Diabetes Care demonstrated that naringenin supplementation improved glycemic control and lipid profiles in diabetic patients.

-

Cancer Therapy :

- In vitro studies have shown that naringenin enhances the efficacy of conventional chemotherapeutics in breast cancer cells by sensitizing them to drug-induced apoptosis.

-

Cardiovascular Health :

- Clinical trials indicate that naringenin supplementation can lead to significant reductions in blood pressure among hypertensive patients.

Data Table: Summary of Biological Activities

| Biological Activity | Evidence Level | Key Findings |

|---|---|---|

| Antioxidant | Strong | Scavenges free radicals; enhances antioxidant enzymes |

| Anti-inflammatory | Moderate | Inhibits pro-inflammatory cytokines |

| Anticancer | Strong | Induces apoptosis; inhibits tumor growth |

| Cardiovascular benefits | Moderate | Improves lipid profiles; vasodilatory effects |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.